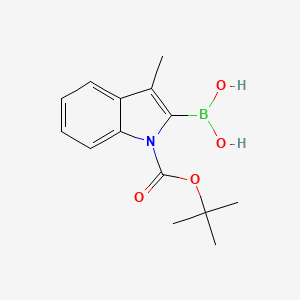

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid

Description

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid (CAS: 352359-20-7) is a boronic acid derivative featuring an indole scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl group at the 3-position. The boronic acid moiety at the 2-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing biaryl and heteroaryl linkages . The Boc group enhances stability and solubility in organic solvents, while the 3-methyl substituent introduces steric and electronic effects that influence reactivity and selectivity. This compound is commercially available with a purity of 98% and is employed in pharmaceutical and materials research .

Properties

IUPAC Name |

[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-10-7-5-6-8-11(10)16(12(9)15(18)19)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXOMSKZQLWTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The boronic acid group can be introduced via palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

Substitution: Palladium catalysts, bis(pinacolato)diboron.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Free amine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The indole structure is particularly valuable due to its presence in numerous natural products and drug candidates.

Table 1: Examples of Biaryl Compounds Synthesized Using this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Suzuki Coupling | 3-Methylindole derivatives | |

| C–C Bond Formation | Various substituted indoles | |

| Late-stage Functionalization | Complex drug scaffolds |

2.2. Synthesis of Indole Derivatives

The compound serves as a precursor for synthesizing various indole derivatives that exhibit biological activity. For instance, derivatives synthesized from this boronic acid have been investigated for their potential as anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

Research has shown that certain indole derivatives synthesized from this compound demonstrate significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

3.1. Drug Development

The ability to modify the indole structure through various synthetic pathways makes this compound a valuable tool in drug discovery. Its derivatives have been explored for their efficacy against diseases such as Alzheimer's and Parkinson's due to their interaction with specific biological targets.

Table 2: Notable Drug Candidates Derived from Indole Boronic Acids

| Drug Candidate | Target Disease | Mechanism of Action |

|---|---|---|

| Compound A | Alzheimer's Disease | Enzyme inhibition |

| Compound B | Cancer | Apoptosis induction |

Material Science Applications

Beyond medicinal chemistry, this compound has found applications in materials science, particularly in the development of organic semiconductors and sensors.

4.1. Organic Electronics

Indole-based materials have been investigated for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boronic acid functionality enhances the electronic interactions within these materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid primarily involves its reactivity as a boronic acid and the protective role of the Boc group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the reactive amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Electronic Effects: Electron-donating methyl groups may increase electron density at the boronic acid, improving reactivity in electron-deficient aryl halide couplings. In contrast, the 5-phenoxy analogue () exhibits electron-withdrawing effects, requiring harsher reaction conditions .

Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DCM). However, bulky substituents like phenoxy (C₂₀H₂₁BNO₅) reduce solubility in polar media .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s reactivity is influenced by both steric and electronic factors:

- Steric Hindrance : The 3-methyl group adjacent to the boronic acid may reduce coupling efficiency with sterically demanding substrates. For example, couplings with ortho-substituted aryl halides may proceed slower than with the unsubstituted indole-2-boronic acid (CAS 213318-44-6) .

- Comparison with Pyrrole Analogue : The pyrrole-based compound (CAS 850568-72-8) exhibits a less conjugated aromatic system, leading to weaker π-π interactions in transition states. This may result in lower yields compared to indole derivatives .

Biological Activity

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid (CAS: 352359-20-7) is a boron-containing compound that has garnered attention due to its potential biological activities. The indole framework is known for its diverse pharmacological properties, making derivatives like this boronic acid significant in medicinal chemistry.

This compound features a tert-butoxycarbonyl (Boc) protecting group and a boronic acid moiety, which allows it to participate in various chemical reactions, particularly in the context of biological interactions. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development.

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with proteins through hydrogen bonding and covalent bonding. This interaction can lead to inhibition of specific enzymes or modulation of signaling pathways, contributing to their therapeutic effects.

Antitumor Activity

Research indicates that indole derivatives, including boronic acids, exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors. The mechanism often involves disruption of cell cycle regulation and induction of apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Variolin A | P388 murine leukemia | 5.0 | Apoptosis |

| Meridianins | Various (e.g., HCT116) | 0.1 - 10.0 | CDK inhibition |

Antiviral Activity

Indole-based compounds have also demonstrated antiviral properties. For example, related indole derivatives show activity against Herpes simplex virus and Poliovirus. This activity may be linked to their ability to interfere with viral replication processes.

Enzyme Inhibition

The boronic acid functional group allows for selective inhibition of proteases and other enzymes critical in disease processes. For instance, compounds like Velcade (bortezomib), a boron-containing proteasome inhibitor, illustrate the therapeutic potential of this class of compounds in treating multiple myeloma by inducing apoptosis through proteasome inhibition.

Case Studies

- Bortezomib : A well-known boron-based drug that inhibits the proteasome, leading to increased apoptosis in cancer cells. Its mechanism involves blocking the degradation of pro-apoptotic factors and promoting cell cycle arrest.

- Talabostat : Another boron compound that enhances T-cell immunity while inhibiting tumor-associated proteases. It has entered clinical trials for non-small-cell lung cancer.

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronation of pre-functionalized indole derivatives . A representative method involves reacting a halogenated indole precursor (e.g., brominated or iodinated) with a boronic acid pinacol ester under palladium catalysis. For example, analogous procedures use tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane (DME) under reflux with sodium carbonate as a base and an inert nitrogen atmosphere to prevent boronic acid oxidation . Post-reaction purification often involves liquid-liquid extraction (ethyl acetate/sodium bicarbonate) and column chromatography.

Q. How should this compound be purified, and what solvents are compatible?

Purification typically employs silica gel chromatography with hexane/ethyl acetate gradients. The compound is sparingly soluble in non-polar solvents but dissolves well in tetrahydrofuran (THF) , dimethylformamide (DMF) , or dichloromethane (DCM) . Avoid protic solvents (e.g., water, methanol) during storage, as they may hydrolyze the boronic acid group. Post-synthesis, lyophilization or rotary evaporation under reduced pressure is recommended for solvent removal .

Q. What are the key stability considerations for this boronic acid derivative?

The compound is moisture-sensitive and prone to protodeboronation under acidic or basic conditions. Store at –20°C in anhydrous DMF or DCM under nitrogen. Avoid exposure to strong oxidizers, acids, or bases, which can degrade the tert-butoxycarbonyl (Boc) protecting group or boronic acid moiety .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this boronic acid?

Yield optimization requires careful control of:

- Catalyst system : Pd(0) catalysts (e.g., Pd(PPh₃)₄) or Pd(II) precursors with ligands like SSPhos enhance coupling efficiency .

- Solvent choice : Polar aprotic solvents (DME, THF) improve solubility and reaction homogeneity.

- Temperature : Reflux conditions (~85°C) are common, but microwave-assisted synthesis at controlled temperatures (100–120°C) can reduce side reactions .

- Base selection : Sodium carbonate or cesium fluoride minimizes boronic acid decomposition compared to stronger bases like NaOH .

Q. How should researchers address contradictory data in cross-coupling reaction outcomes?

Contradictions in yield or selectivity often arise from:

- Moisture contamination : Use rigorously dried solvents and Schlenk techniques to exclude water, which deactivates the catalyst .

- Competing side reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust the Pd:ligand ratio to suppress undesired pathways.

- Substrate electronic effects : Electron-withdrawing groups on the indole ring may reduce boronic acid reactivity; consider pre-activating the substrate with trifluoroborate salts .

Q. What advanced applications exist for this compound in materials science?

The boronic acid group enables participation in covalent organic framework (COF) synthesis. For example, analogous boronic acids form porous, crystalline COFs via condensation with polyols, achieving surface areas >700 m²/g . Applications include gas storage, catalysis, or drug delivery systems. Reaction conditions (e.g., solvothermal synthesis at 120°C) must balance boronic acid stability with framework crystallinity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and indole/boronic acid substitution patterns .

- HPLC-MS : Detect impurities (e.g., protodeboronated byproducts) using reverse-phase C18 columns and electrospray ionization .

- X-ray crystallography : Resolve steric effects of the 3-methyl group on molecular packing .

Q. How does this compound compare to structurally similar boronic acids in Suzuki-Miyaura reactions?

Compared to 3-((tert-butoxycarbonyl)amino)phenylboronic acid (similarity score: 0.99), the indole core introduces steric hindrance at the 3-methyl position, potentially slowing transmetalation. However, the electron-rich indole ring may enhance oxidative addition with aryl halides .

Q. What toxicological precautions are necessary when handling this compound?

Limited toxicity data exist, but analogous boronic acids show acute toxicity (H302, H312) and respiratory irritation (H335). Use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood . Dispose of waste via incineration to avoid releasing toxic boron oxides .

Q. Can alternative catalytic systems replace palladium in reactions involving this boronic acid?

Nickel-based catalysts (e.g., NiCl₂(dppf)) offer a cost-effective alternative for coupling with electron-deficient aryl halides. However, Pd systems remain superior for sterically hindered substrates. Recent studies also explore photoredox catalysis to activate the boronic acid under milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.